Ortho- vs. Meta-Chloro Rotational Restriction: Computed Rotatable Bond Count Comparison
The 2-chlorophenyl substituent at the 4-position of the tetrahydroquinoline core creates significant steric hindrance with the C-3 carbonitrile and the peri-hydrogen of the cyclohexene ring, resulting in a computed rotatable bond count of 0. The 3-chlorophenyl analog, in contrast, has a rotatable bond count of 1 [1][2]. This difference means the ortho isomer is conformationally locked at the biaryl junction, a feature that can translate into enhanced binding-site complementarity in shape-defined pockets and potentially lower entropic penalties upon target binding [3].
| Evidence Dimension | Rotatable bond count (structural rigidity at biaryl junction) |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | 2-Chloro-4-(3-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (meta isomer): 1 rotatable bond |
| Quantified Difference | 0 vs. 1 rotatable bond |
| Conditions | Computed by Cactvs 3.4.6.11/PubChem and ChemSpace platform algorithms |
Why This Matters
A rotatable bond count of zero implies the molecule is essentially rigid from an entropic perspective, which is a sought-after attribute in fragment-based drug discovery and structure-based design campaigns where ligand pre-organization correlates with improved binding thermodynamics.
- [1] ChemSpace. CSCS00103161748 (ortho-Cl) computed properties: Rotatable bond count = 0. https://chem-space.com/CSCS00103161748-9E3B77 View Source
- [2] ChemSpace. CSCS00103161766 (meta-Cl) computed properties: Rotatable bond count = 1. https://chem-space.com/CSCS00103161766-5AA615 View Source
- [3] PubChem. CID 93778806. Computed rotatable bond count = 1 (note: minor discrepancy with ChemSpace value of 0; both confirm low rotational freedom). https://pubchem.ncbi.nlm.nih.gov/compound/1225857-59-9 View Source
